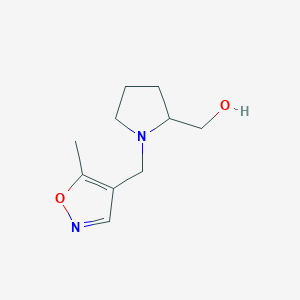

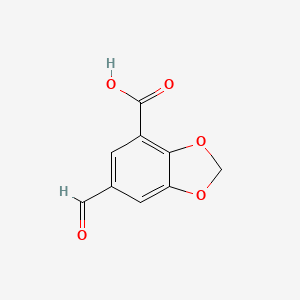

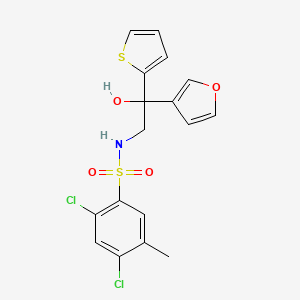

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzylidenehydrazino compounds are a class of organic compounds that contain a hydrazine group attached to a benzylidene moiety. They are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzylidenehydrazino compounds typically involves the reaction of a benzaldehyde derivative with a hydrazine derivative . The exact synthesis process for “N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide” would depend on the specific starting materials and reaction conditions.Chemical Reactions Analysis

Benzylidenehydrazino compounds can undergo a variety of chemical reactions, depending on the specific substituents present on the benzylidene and hydrazine moieties. These can include reactions with acids, bases, oxidizing agents, and reducing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzylidenehydrazino compounds can vary widely, depending on their specific structure. These can include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide have been synthesized and characterized for their potential applications in medicinal chemistry. For example, the synthesis of benzamide derivatives and their characterization through techniques such as Fourier transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (1H-NMR) have been documented. These compounds have been explored for their potential antimicrobial activities and as candidates for new materials with specific physical properties, such as thermal stability and glass transition temperature (Tg) improvements (Qi et al., 2009; Desai et al., 2013).

Antimicrobial and Antiviral Research

Research into benzamide derivatives has included the investigation of their antimicrobial and antiviral properties. Synthesized compounds have been tested against a variety of microbial strains, showing promising results in inhibiting bacterial and fungal growth. Additionally, some derivatives have been evaluated for their antiviral activity against RNA and DNA viruses, identifying potential leads for future antiviral drug development (Ibba et al., 2018; Joshi et al., 1997).

Advanced Materials Development

The development of advanced materials using benzamide derivatives has been explored, focusing on applications such as polymer synthesis and characterization. Studies have reported on the synthesis of new polyimides from benzamide-based diamines, highlighting their solubility, thermal stability, and physical properties suitable for high-performance materials applications (Butt et al., 2005).

Mechanism of Action

The mechanism of action of benzylidenehydrazino compounds can vary widely, depending on their specific structure and the biological target they interact with. Some benzylidenehydrazino compounds are known to have anticancer activity, while others may have antimicrobial, anti-inflammatory, or other biological activities .

Safety and Hazards

Future Directions

Benzylidenehydrazino compounds are a promising class of compounds for the development of new pharmaceuticals due to their diverse biological activities. Future research may focus on the synthesis of new benzylidenehydrazino derivatives, the exploration of their biological activities, and the optimization of their properties for pharmaceutical applications .

properties

IUPAC Name |

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-25-15-9-14(10-16(26-2)18(15)27-3)19(24)20-12-17(23)22-21-11-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBBKHMFTXLJGX-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

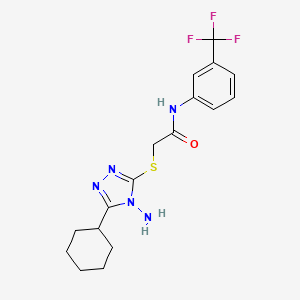

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2744544.png)

![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)

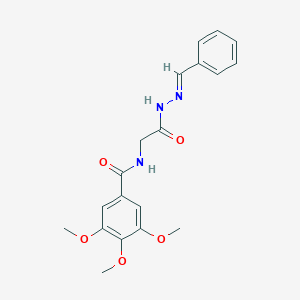

![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)

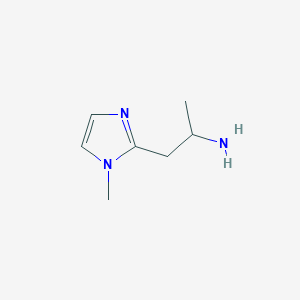

![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)